Positional Isomerism: Unique 5-Carboxyl/6-Methyl Substitution Pattern
The compound's 5-carboxylic acid group in conjunction with a 6-methyl group creates a unique steric and electronic environment that is not replicable by its positional isomers. For example, 1-Methylisoquinoline-5-carboxylic acid (CAS 802894-09-3) places the methyl group adjacent to the nitrogen heteroatom, which significantly alters the basicity and nucleophilicity of the ring system compared to the 6-methyl substitution . While both compounds share the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol, their distinct substitution patterns lead to different chemical behaviors, particularly in reactions involving electrophilic aromatic substitution or metal-catalyzed cross-couplings at the 1-position .
| Evidence Dimension | Positional substitution pattern |
|---|---|
| Target Compound Data | 6-methyl and 5-carboxylic acid substitution |
| Comparator Or Baseline | 1-methyl and 5-carboxylic acid substitution (CAS 802894-09-3); 6-methyl and 1-carboxylic acid substitution |
| Quantified Difference | Qualitative difference in spatial arrangement and electronic distribution; distinct chemical reactivity profiles. |
| Conditions | Structural analysis and inferred chemical behavior based on established isoquinoline chemistry. |
Why This Matters
This unique substitution pattern is a prerequisite for synthesizing specific derivatives (e.g., 1-chloro-6-methylisoquinoline-5-carboxylic acid) and exploring defined regions of chemical space in drug discovery.
